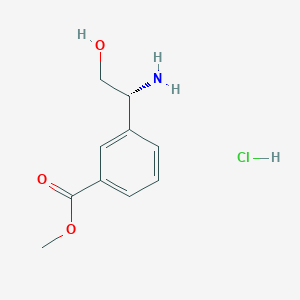
(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The closest compounds I found are “®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride” and “®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride”. These compounds are solid at room temperature . They are stored in a dry environment .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their InChI codes. For “®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride”, the InChI code is "1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1" . For “®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride”, the InChI code is "1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1" .Physical And Chemical Properties Analysis
The physical form of these compounds is solid . They are stored in a dry environment at room temperature .科学的研究の応用
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes have demonstrated excellent anticarcinogenic and toxic properties. These complexes, including various derivatives like acrylates and carboxylic acids, show high cytotoxic activity influenced by the coordination positions at Sn and stable ligand-Sn bonds. Their lipophilicity, due to the organotin moiety, contributes to their significant antitumor activity and cytotoxicity. This research suggests the importance of chemical structure in determining the biological activity of compounds, which could be relevant for studying "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" (Ali et al., 2018).
Biologically Active Compounds of Plants
The study on natural carboxylic acids from plants, including benzoic acid and cinnamic acid, reveals their antioxidant, antimicrobial, and cytotoxic activities. The research findings indicate that the structure of carboxylic acids, such as the number of hydroxyl groups and conjugated bonds, significantly impacts their bioactivity. This study underscores the potential of plant-derived carboxylic acids in various applications, suggesting a similar potential for "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" to possess bioactive properties based on its chemical structure (Godlewska-Żyłkiewicz et al., 2020).
Chromones and Derivatives as Radical Scavengers
Chromones, natural compounds with antioxidant properties, demonstrate the ability to neutralize active oxygen and interrupt free radical processes, potentially inhibiting cell impairment. This review of over 400 chromone derivatives, both natural and synthetic, highlights the critical role of specific structural features, such as the double bond and hydroxyl groups, in their radical scavenging activity. Insights from this research could guide the exploration of "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" for similar applications, given the importance of structural characteristics in determining antioxidant potential (Yadav et al., 2014).
Safety and Hazards
These compounds have been classified with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJKZSHJUALNL-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

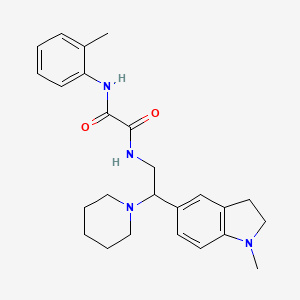
![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2957122.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)
![7-(Azepan-1-yl)-6-fluoro-3-{5-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl}-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2957124.png)
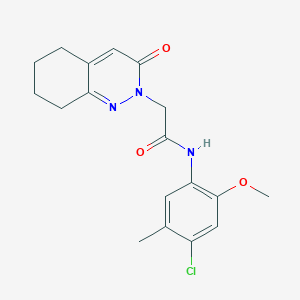
![N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2957128.png)
![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)
![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957133.png)
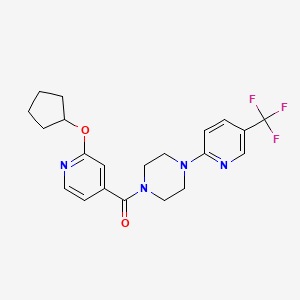
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)
![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)
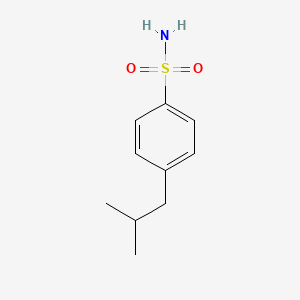
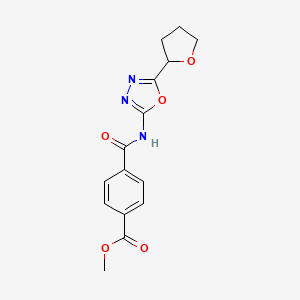
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzamide](/img/structure/B2957142.png)